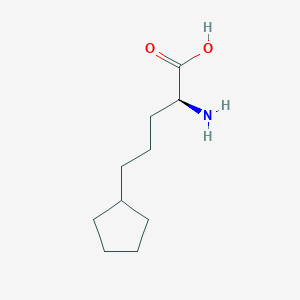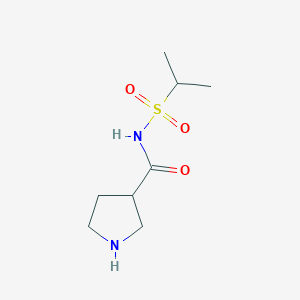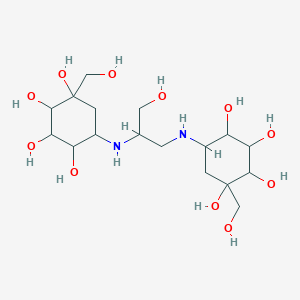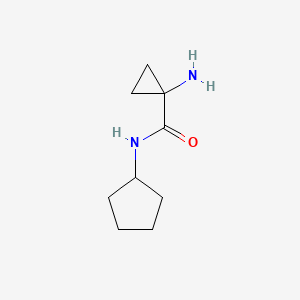
4-3''-O-Diacetyl-2''deoxycytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-3’‘-O-Diacetyl-2’‘deoxycytidine is a synthetic derivative of 2’‘-deoxycytidine, a nucleoside analog. This compound is characterized by the presence of acetyl groups at the 4 and 3’’ positions of the deoxycytidine molecule. It has a molecular formula of C13H17N3O6 and a molecular weight of 311.29 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-3’‘-O-Diacetyl-2’‘deoxycytidine typically involves the acetylation of 2’'-deoxycytidine. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions include maintaining the reaction mixture at a low temperature to prevent over-acetylation and degradation of the product .
Industrial Production Methods
Industrial production of 4-3’‘-O-Diacetyl-2’'deoxycytidine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
4-3’‘-O-Diacetyl-2’'deoxycytidine undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield 2’'-deoxycytidine.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Hydrolysis: 2’'-deoxycytidine.
Oxidation: Oxidized derivatives of 4-3’‘-O-Diacetyl-2’'deoxycytidine.
Substitution: Substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-3’‘-O-Diacetyl-2’'deoxycytidine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Studied for its potential effects on DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the production of nucleoside-based pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-3’‘-O-Diacetyl-2’'deoxycytidine involves its incorporation into DNA during replication. Once incorporated, it can interfere with DNA synthesis and repair, leading to cytotoxic effects. The acetyl groups may also play a role in modulating the compound’s activity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’'-Deoxycytidine: The parent compound without acetyl groups.
3’‘-O-Acetyl-2’'deoxycytidine: A similar compound with an acetyl group at the 3’’ position.
4-N-Acetyl-2’'deoxycytidine: A similar compound with an acetyl group at the 4 position.
Uniqueness
4-3’‘-O-Diacetyl-2’‘deoxycytidine is unique due to the presence of acetyl groups at both the 4 and 3’’ positions. This modification can influence the compound’s chemical properties, biological activity, and potential therapeutic applications .
Eigenschaften
Molekularformel |
C13H17N3O6 |
|---|---|
Molekulargewicht |
311.29 g/mol |
IUPAC-Name |
[5-(4-acetamido-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C13H17N3O6/c1-7(18)14-11-3-4-16(13(20)15-11)12-5-9(21-8(2)19)10(6-17)22-12/h3-4,9-10,12,17H,5-6H2,1-2H3,(H,14,15,18,20) |
InChI-Schlüssel |
URRCDYLSABOZNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=NC(=O)N(C=C1)C2CC(C(O2)CO)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[5-Chloro-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12075777.png)

![[4-(2,2-Difluoropropoxy)phenyl]methanol](/img/structure/B12075789.png)






![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)-1,3,5-triazin-2-one](/img/structure/B12075820.png)
![6-(1-Hydroxyethyl)-3-[2-[[[(4-nitrophenyl)methoxy-oxomethyl]amino]methylideneamino]ethylthio]-4-[(4-nitrophenyl)methyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B12075827.png)


![5-(4-Amino-5-fluoropyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12075852.png)
